molecular formula C8F16 B1596589 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane CAS No. 374-77-6

1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane

Cat. No. B1596589
CAS RN: 374-77-6
M. Wt: 400.06 g/mol
InChI Key: LYMIGLGNHPPIQP-UHFFFAOYSA-N
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Description

1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane, also known as perfluoromethylcyclohexane (PFMC), is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. PFMC is a colorless liquid that is highly stable, non-flammable, and non-toxic. It is widely used in various fields such as chemical synthesis, materials science, and biomedical research due to its exceptional chemical and physical properties.

Scientific Research Applications

Stereochemical Formation and Analysis

The study by Wickham & Kitching (1983) explored the stereochemistry of various cyclohexene compounds, including those related to the compound of interest. They examined the stereochemical formation and analyzed products through NMR spectra, highlighting the significance of specific molecular shifts during reactions (Wickham & Kitching, 1983).

Fluorination Reactions

Dmowski et al. (1996) researched the reaction of sulphur tetrafluoride with cyclohexane derivatives, leading to fluorinated cyclohexanes. This work contributes to understanding how fluorination alters cyclohexane structures, which is relevant to the compound (Dmowski et al., 1996).

Organosoluble Polyimides

Yang, Su, & Hsiao (2004) synthesized and evaluated organosoluble polyimides based on compounds structurally similar to 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane. These polyimides showcased excellent solubility and thermal stability, indicating potential applications in advanced materials (Yang, Su, & Hsiao, 2004).

Catalysis in Organic Synthesis

Roy & Manassero (2010) discussed the use of tetranuclear copper(ii)-Schiff-base complexes, involving cyclohexane as a catalyst for oxidation reactions. This research highlights the potential catalytic applications of cyclohexane derivatives in organic synthesis (Roy & Manassero, 2010).

Synthesis and Characterization of Novel Polyamides

Li, Wang, Li, & Jiang (2009) synthesized new polyamides using aromatic diamines with a structure similar to 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane. These polyamides exhibited outstanding solubility and thermal stability, suggesting potential uses in microelectronic applications (Li, Wang, Li, & Jiang, 2009).

properties

IUPAC Name

1,1,2,2,3,4,4,5,5,6-decafluoro-3,6-bis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)5(15,16)2(10,8(22,23)24)6(17,18)4(1,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMIGLGNHPPIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277906
Record name 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane

CAS RN

374-77-6
Record name Perfluoro-1,4-dimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane
Reactant of Route 2
1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane

Citations

For This Compound
1
Citations
X Zhang, X Sun, R Jiang, EY Zeng… - Environmental …, 2020 - ACS Publications
Over a third of the world’s annual chemical production and sales occur in China. Thus, knowledge of the properties of the substances produced and emitted there is important from a …
Number of citations: 45 pubs.acs.org

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